molecular formula C9H7NO2 B181627 4-Cyanophenylacetic acid CAS No. 5462-71-5

4-Cyanophenylacetic acid

Cat. No.: B181627
CAS No.: 5462-71-5
M. Wt: 161.16 g/mol
InChI Key: WEBXRQONNWEETE-UHFFFAOYSA-N
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Description

4-Cyanophenylacetic acid is an organic compound with the molecular formula C9H7NO2. It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Cyanophenylacetic acid are largely derived from its ability to act as a nitrile precursor. It can react with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as a nitrile precursor. It can participate in the synthesis of 1,2,4,5-tetrazines, which are heterocyclic compounds with various applications in biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanophenylacetic acid can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired product. Another method includes the copper-catalyzed reaction of 4-cyanobenzyl bromide with potassium cyanide in the presence of a suitable solvent.

Industrial Production Methods: In industrial settings, this compound is typically produced via large-scale organic synthesis processes. These processes often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-cyanobenzoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the cyano group can yield 4-aminophenylacetic acid, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: 4-Cyanobenzoic acid.

    Reduction: 4-Aminophenylacetic acid.

    Substitution: Products depend on the nucleophile used, such as 4-aminophenylacetic acid when using ammonia.

Scientific Research Applications

4-Cyanophenylacetic acid is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including tetrazines and quinoxalines.

    Biology: The compound is used in the development of biochemical assays and as a building block for bioactive molecules.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is employed in the production of dyes, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

    4-Cyanobenzoic acid: Similar structure but lacks the acetic acid moiety.

    4-Aminophenylacetic acid: Formed by the reduction of 4-cyanophenylacetic acid.

    4-Trifluoromethylphenylacetic acid: Contains a trifluoromethyl group instead of a cyano group.

Uniqueness: this compound is unique due to the presence of both a cyano group and an acetic acid moiety, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial processes.

Properties

IUPAC Name

2-(4-cyanophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBXRQONNWEETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203054
Record name 4-Cyanophenylacetic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5462-71-5
Record name 4-Cyanophenylacetic acid
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Record name 4-Cyanophenylacetic acid
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Record name 4-Cyanophenylacetic acid
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Record name 4-cyanophenylacetic acid
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Record name 4-CYANOPHENYLACETIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 4-(2-hydroxyethyl)benzonitrile (120 mg, 0.816 mmol) in acetone (3 mL), Jone's reagent (1.5 mL, 4.005 mmol) was added. After stirring for 10 minutes at room temperature, the crude reaction mixture was poured into water (10 mL) and extracted with CHCl3 (6×10 mL). Combined organics were dried over magnesium sulfate, filtered, and concentrated to give (4-cyanophenyl)acetic acid which was used without purification.
Quantity
120 mg
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 4-cyanophenylacetate (23.9 g; 0.136 mol) in ethanol (250 mL) was stirred at room temperature and a solution of sodium hydroxide (6.0 g; 0.15 mol) in water (25 mL) was added. After 2 hours the ethanol was removed in vacuo. Ethyl acetate (300 mL) and 5% aqueous HCl (300 mL) were added and the layers were separated. The aqueous layer was extracted with ethyl acetate (300 mL) and the combined organic layers were dried (MgSO4) and evaporated in vacuo to give the acid (21.6 g; 99%) which was used without further purification.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

14.2 g (0.081 mol) of methyl(4-cyano-phenyl)-acetate are dissolved in 100 ml ethanol and after the addition of 20 ml 2N sodium hydroxide solution stirred for 1 hour at ambient temperature. The solvent is distilled off, the residue is mixed with ice water and glacial acetic acid. The substance precipitated is suction filtered and dried.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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